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Compound Name: Cholesteryl Tricosanoate

Cat. No.: B15600670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesteryl Tricosanoate (CE 23:0) and

Cholesteryl Lignocerate (CE 24:0), two very-long-chain cholesteryl esters of significant interest

in the field of lipidomics, particularly in the study of peroxisomal disorders.

Introduction
Cholesteryl Tricosanoate and Cholesteryl Lignocerate are esters of cholesterol with

tricosanoic acid (a 23-carbon saturated fatty acid) and lignoceric acid (a 24-carbon saturated

fatty acid), respectively. As very-long-chain fatty acid (VLCFA) esters, their metabolism is

intrinsically linked to peroxisomal function. In healthy individuals, these lipids are present at

very low levels. However, in certain genetic disorders such as X-linked adrenoleukodystrophy

(X-ALD) and Zellweger syndrome, defects in peroxisomal fatty acid β-oxidation lead to the

accumulation of VLCFAs and their corresponding cholesteryl esters in plasma and tissues.[1]

[2][3] This accumulation is a key diagnostic marker and is believed to contribute to the

pathology of these diseases.[4][5][6] Therefore, accurate identification and quantification of

these two molecules are crucial for disease diagnosis, monitoring, and for understanding the

underlying molecular mechanisms.
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Physicochemical and Mass Spectrometric
Properties
Both Cholesteryl Tricosanoate and Cholesteryl Lignocerate are highly hydrophobic

molecules. Their structures differ by only a single methylene group in the fatty acid chain,

leading to subtle differences in their physical and chemical properties. These differences can

be exploited for their separation and identification in lipidomics workflows.

Property Cholesteryl Tricosanoate Cholesteryl Lignocerate

Systematic Name
(3β)-cholest-5-en-3-yl

tricosanoate

(3β)-cholest-5-en-3-yl

tetracosanoate

Molecular Formula C₅₀H₉₀O₂ C₅₁H₉₂O₂

Molecular Weight 723.25 g/mol 737.28 g/mol

Monoisotopic Mass 722.6938 Da 736.7094 Da

Predicted [M+H]⁺ 723.6991 m/z 737.7148 m/z

Predicted [M+NH₄]⁺ 740.7256 m/z 754.7413 m/z

Table 1: Physicochemical Properties

In mass spectrometry, both cholesteryl esters exhibit a characteristic fragmentation pattern

under collision-induced dissociation (CID). The most prominent fragment ion observed in

positive ion mode is at m/z 369.35, which corresponds to the cholestadiene cation formed by

the neutral loss of the fatty acid moiety.[7][8] This common fragment makes it possible to

screen for all cholesteryl esters in a sample using a precursor ion scan or to quantify them

using multiple reaction monitoring (MRM).

Precursor Ion (m/z) Product Ion (m/z) Description

723.7 (Cholesteryl

Tricosanoate)
369.35 Neutral loss of Tricosanoic acid

737.7 (Cholesteryl

Lignocerate)
369.35 Neutral loss of Lignoceric acid
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Table 2: Key Mass Spectrometric Transitions

Chromatographic Separation
Due to their high hydrophobicity and subtle structural difference, the chromatographic

separation of Cholesteryl Tricosanoate and Cholesteryl Lignocerate requires optimized

methods. Reversed-phase liquid chromatography (RPLC) is the most common technique

employed.

Given its longer carbon chain and thus greater hydrophobicity, Cholesteryl Lignocerate is

expected to have a longer retention time than Cholesteryl Tricosanoate on a reversed-phase

column. The exact retention times will vary depending on the specific column, mobile phase

composition, and gradient used. For optimal separation of these very-long-chain lipids, C8 or

C4 columns may provide better results than the more common C18 columns, as highly

hydrophobic molecules can exhibit excessive retention on the latter.[9][10][11][12]

Experimental Protocols
Lipid Extraction from Cultured Fibroblasts
This protocol is adapted from established methods for lipid extraction from cultured cells.[13]

[14][15]

Cell Harvesting: Culture human skin fibroblasts to confluence in a 10 cm dish. Wash the cells

three times with cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of cold PBS

and transfer to a glass tube.

Lipid Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell

suspension. Vortex thoroughly for 1 minute.

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water

and vortex again for 1 minute. Centrifuge at 2000 x g for 10 minutes to separate the phases.

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids

using a glass Pasteur pipette and transfer to a new glass tube.

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute

the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis (e.g.,
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isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis of Cholesteryl Esters
This protocol outlines a general approach for the analysis of Cholesteryl Tricosanoate and

Cholesteryl Lignocerate by LC-MS/MS.

Liquid Chromatography:

Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle

size).

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient: A suitable gradient from ~60% to 100% B over 15-20 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 55 °C.

Mass Spectrometry:

Ionization Mode: Positive electrospray ionization (ESI+).

Scan Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Collision Energy: Optimized for the fragmentation of the precursor ion to the m/z 369.35

product ion.

Signaling Pathways and Biological Relevance
The accumulation of Cholesteryl Tricosanoate and Cholesteryl Lignocerate is a direct

consequence of impaired peroxisomal β-oxidation of their precursor VLCFAs. In X-ALD, this is

caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-

CoA esters.[1][16][17][18][19] The buildup of these lipids is thought to induce a cascade of
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pathological events, including mitochondrial dysfunction, oxidative stress, and inflammation,

ultimately leading to demyelination and neurodegeneration.[3]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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